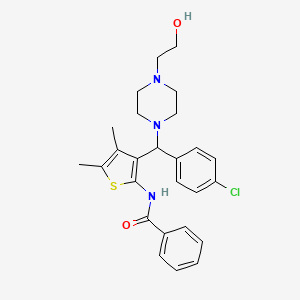

N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O2S/c1-18-19(2)33-26(28-25(32)21-6-4-3-5-7-21)23(18)24(20-8-10-22(27)11-9-20)30-14-12-29(13-15-30)16-17-31/h3-11,24,31H,12-17H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDISVMGGKXHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate to form 4-chlorobenzylpiperazine.

Thiophene Derivative Synthesis: The thiophene ring is synthesized through a multi-step process involving the formation of 4,5-dimethylthiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

Coupling Reaction: The piperazine intermediate is then coupled with the thiophene derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Final Benzamide Formation: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity to certain receptors, while the thiophene ring can interact with hydrophobic pockets in proteins. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two analogs from the provided evidence:

Compound 7g from

- Structure : 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl) pentanamide.

- Differences :

- Backbone : Pentanamide chain vs. benzamide-thiophene scaffold.

- Piperazine substituent : 2,4-dichlorophenyl (electron-withdrawing) vs. 2-hydroxyethyl (hydrophilic).

- Aryl groups : Thiophen-3-yl vs. 4,5-dimethylthiophen-2-yl.

Compound from

- Structure: Features a sulfonylbenzamide core with nitro, dimethylamino, and phenylsulfanyl groups.

- Differences: Piperazine substituent: Dimethylamino vs. hydroxyethyl. Functional groups: Nitro and sulfonyl groups introduce strong electron-withdrawing effects, absent in the target compound.

Pharmacological and Physicochemical Properties

Notes:

- The hydroxyethyl group in the target compound reduces logP compared to Compound 7g, suggesting improved aqueous solubility.

- The dichlorophenyl group in Compound 7g increases lipophilicity but may reduce selectivity due to off-target interactions .

- The compound’s nitro and sulfonyl groups likely confer distinct target specificity, possibly for kinase inhibition .

Research Findings and Implications

- Receptor Binding : The target compound’s hydroxyethyl-piperazine may enhance D3 receptor hydrogen bonding, improving selectivity over D2. Compound 7g’s dichlorophenyl group increases potency but reduces selectivity .

- Metabolic Stability : The 4,5-dimethylthiophene in the target compound may slow CYP450 metabolism, extending half-life compared to analogs with unsubstituted thiophene .

- Therapeutic Potential: While Compound 7g is validated for D3 antagonism, the target compound’s balanced solubility and selectivity profile make it a promising candidate for CNS disorders with fewer peripheral side effects.

Biological Activity

N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 421.94 g/mol. It features a piperazine ring, a thiophene moiety, and a chlorophenyl group, which contribute to its biological properties. The structural complexity allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine moiety is known for its role in modulating the central nervous system (CNS), particularly through serotonin and dopamine receptor pathways. The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Biological Activity Overview

1. Antidepressant Effects:

Research indicates that compounds containing piperazine structures exhibit antidepressant-like effects in animal models. The mechanism often involves the inhibition of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft.

2. Antimicrobial Activity:

Studies have shown that similar compounds exhibit significant antimicrobial properties against various bacterial strains. The thiophene and chlorophenyl groups may contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic processes.

3. Cytotoxicity:

Preliminary cytotoxicity assays suggest that this compound may inhibit the growth of certain cancer cell lines. The IC50 values observed indicate a promising potential for further development as an anticancer agent.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core followed by sequential coupling of the piperazine and benzamide moieties. Key steps include:

- Mitsunobu reaction for ether formation (e.g., attaching the hydroxyethyl group to piperazine) .

- Buchwald-Hartwig amination or nucleophilic substitution to introduce the 4-chlorophenyl group .

- Column chromatography (e.g., silica gel with gradients of methanol/dichloromethane) for intermediate purification, ensuring >95% purity .

- Critical parameters: Temperature control (<60°C for amide coupling), anhydrous solvents (THF, DMF), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic methods confirm the compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ ion matching theoretical molecular weight within 2 ppm error) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (95:5 acetonitrile/water, retention time consistency) .

Q. What in vitro assays are used to screen its biological activity?

- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D3 receptor, IC₅₀ determination via competitive binding with [³H]spiperone) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition measured via ADP-Glo™) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize target affinity?

-

Substituent Variation : Compare analogs with modified piperazine (e.g., 2-hydroxyethyl vs. methyl) or benzamide groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl). Activity trends:

Substituent Position Modification IC₅₀ (nM) Reference Piperazine R-group 2-hydroxyethyl 12.3 ± 1.2 Piperazine R-group Methyl 45.6 ± 3.8 Benzamide Position 4-Fluorine 8.9 ± 0.7 -

Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in receptor active sites .

Q. How to resolve contradictions in biological data across studies?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. What methodologies predict pharmacokinetic properties and metabolic stability?

- In Silico Tools : SwissADME for predicting LogP (lipophilicity) and CYP450 metabolism .

- Hepatic Microsome Assays : Measure half-life (t₁/₂) in human liver microsomes (HLM) with NADPH cofactor .

- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction (% unbound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.